3-Amino-2,6-dichlorobenzoic acid chemical properties
3-Amino-2,6-dichlorobenzoic acid chemical properties
An In-Depth Technical Guide to 3-Amino-2,6-dichlorobenzoic Acid: Properties, Synthesis, and Applications
Introduction
3-Amino-2,6-dichlorobenzoic acid is a specialized organic compound that serves as a highly versatile synthetic intermediate in medicinal and organic chemistry.[1] Its unique structure, a benzoic acid scaffold featuring a sterically hindered amine and two electron-withdrawing chlorine atoms, imparts distinct reactivity and makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity profile, and key applications for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The arrangement of the amino, carboxyl, and chloro substituents on the benzene ring dictates the molecule's physical and chemical behavior. The two chlorine atoms ortho to the carboxylic acid group create significant steric hindrance and potent electron-withdrawing effects, which in turn influence the acidity of the carboxyl group and the basicity of the amine.
Table 1: Physicochemical Properties of 3-Amino-2,6-dichlorobenzoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-2,6-dichlorobenzoic acid | [1] |
| CAS Number | 50917-29-8 | [2] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |
| Molecular Weight | 206.02 g/mol | [2][3] |
| Appearance | Off-white to brown solid powder (typical for isomers) | [4][5] |
| Melting Point | 194-197 °C (decomposes) for 2,5-isomer | |
| Solubility | Low water solubility is expected | [4] |
| Storage | 2-8°C, in a dry, cool, well-ventilated place | [2][4] |
Synthesis and Purification
The most common and reliable method for synthesizing substituted amino-benzoic acids is through the reduction of the corresponding nitro compound. This strategy offers high yields and regiochemical control, as the nitro group can be introduced before reduction.
Causality of Method Selection
The reduction of a nitro group is a cornerstone transformation in organic synthesis. For this specific target, the pathway begins with 2,6-dichloro-3-nitrobenzoic acid. The choice of reducing agent is critical. While various reagents exist (e.g., catalytic hydrogenation), a metal/acid system like tin (Sn) in concentrated hydrochloric acid (HCl) is robust, effective, and well-documented for this type of transformation.[6] The tin metal acts as the electron donor, and the strong acid protonates the nitro group, facilitating its reduction to the amine.
Experimental Protocol: Synthesis via Nitro Reduction
This protocol describes a representative procedure based on the synthesis of the closely related 3-amino-2,5-dichlorobenzoic acid.[6]
Step 1: Reaction Setup
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) and granular tin (1.5-2.0 eq).
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Carefully add water and concentrated hydrochloric acid (e.g., a 1:1 mixture by volume) to the flask with vigorous stirring.
Step 2: Reduction Reaction
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Heat the reaction mixture to 90-100 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Step 3: Workup and Isolation
-
Cool the reaction mixture by pouring it over crushed ice. The product may precipitate as a solid tin-complex.
-
Filter the solid and wash it with cold water.
-
To break the complex and isolate the free amine, the solid is typically dissolved in an organic solvent like ethyl acetate and washed extensively with water, followed by a saturated sodium chloride (brine) solution.
Step 4: Purification
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
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The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-2,6-dichlorobenzoic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-amino-2,6-dichlorobenzoic acid.
Reactivity and Molecular Properties
The chemical behavior of 3-amino-2,6-dichlorobenzoic acid is governed by the interplay of its three functional groups on the aromatic ring.
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Amino Group (-NH₂): This group is a nucleophile and a base. It can undergo standard reactions such as acylation, alkylation, and diazotization. However, its reactivity is somewhat diminished by the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups. It can react with aldehydes and ketones to form Schiff bases.[7]
-
Carboxylic Acid Group (-COOH): This acidic proton allows the molecule to form salts with bases. The group can be converted into esters, amides, or acid chlorides using standard organic chemistry protocols. The acidity of the carboxyl group is significantly increased by the inductive effect of the two ortho-chlorine atoms.
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Dichlorinated Aromatic Ring: The two chlorine atoms are strong electron-withdrawing groups, which deactivates the ring towards further electrophilic aromatic substitution. Their position also provides a rigid structural scaffold, which can be exploited in drug design to control molecular conformation.[8]
Structure-Reactivity Diagram
Caption: Key reactivity sites of 3-amino-2,6-dichlorobenzoic acid.
Predicted Spectroscopic Data
While a complete, published dataset for this specific isomer is scarce, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.[9]
Table 2: Predicted Spectroscopic Features
| Spectroscopy | Predicted Peaks and Features |
| ¹H NMR | - Aromatic Protons: Two signals expected in the aromatic region (~6.5-7.5 ppm). One doublet and one triplet, corresponding to the two coupled protons on the ring. - Amine Protons (-NH₂): A broad singlet, which may exchange with D₂O, typically downfield. - Carboxylic Proton (-OH): A very broad singlet, often far downfield (>10 ppm), and exchanges with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range. - Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbons bearing chlorine atoms (C2, C6) will be significantly shifted downfield. The carbon attached to the amino group (C3) will be shifted upfield compared to the others. |
| FT-IR (cm⁻¹) | - O-H Stretch (acid): Very broad band from 2500-3300. - N-H Stretch (amine): Two sharp peaks in the 3300-3500 region. - C=O Stretch (acid): Strong, sharp peak around 1680-1710. - C-Cl Stretch: Strong absorptions in the 600-800 region. |
Applications in Research and Drug Development
3-Amino-2,6-dichlorobenzoic acid is primarily used as a specialized building block in the synthesis of higher-value compounds.
-
Pharmaceutical Scaffolding: Its rigid structure makes it an excellent scaffold. Incorporating it into a larger molecule can help lock in a specific three-dimensional shape, which is critical for binding to biological targets like enzymes or receptors.[1] Analogs have been investigated for creating peptidomimetics with enhanced stability against enzymatic degradation.[8]
-
Agrochemical Development: Chlorinated benzoic acids are a well-known class of herbicides.[10] This compound serves as an intermediate for creating novel analogs with potential phytotoxic activity for agricultural applications.[1]
-
Material Science: The unique electronic and structural properties can be leveraged in the synthesis of specialty polymers or functional dyes.
Safety and Handling
Based on data for structurally similar compounds, 3-amino-2,6-dichlorobenzoic acid should be handled with care in a laboratory setting.[11]
-
Hazard Classification: May be harmful if swallowed (Acute Oral Toxicity, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[4][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. If dust is generated, use a NIOSH-approved respirator.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]
-
References
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3-Amino-2,6-dichlorobenzoic acid. Pharmaffiliates. Available from: [Link]
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3 amino 2 5 Dichlorobenzoic acid. SURU Chemical. Available from: [Link]
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3-Amino-2,4-dichlorobenzoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. Available from: [Link]
- US Patent 3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid. Google Patents.
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3-Amino-2,5-dichlorobenzoic acid. ChemBK. Available from: [Link]
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Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available from: [Link]
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3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid. PMC, NIH. Available from: [Link]
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Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. Available from: [Link]
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